molecular formula C35H38N6O6 B12397204 N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

Cat. No.: B12397204
M. Wt: 638.7 g/mol
InChI Key: ISIIWZPHHVOJLJ-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves multiple steps, starting from the appropriate guanosine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group .

Scientific Research Applications

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that leads to the production of type I interferons and other cytokines, which are crucial for the antiviral immune response .

Comparison with Similar Compounds

Similar Compounds

  • N2-iso-Butyroyl-7’-O-DMT-adenosine
  • N2-iso-Butyroyl-7’-O-DMT-cytidine
  • N2-iso-Butyroyl-7’-O-DMT-thymidine

Uniqueness

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is unique due to its specific structural modifications, which confer distinct immunostimulatory properties. Its ability to activate TLR7 and induce type I interferons sets it apart from other nucleoside analogs .

Biological Activity

N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a guanosine analog that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and molecular biology. This compound is part of a broader class of modified nucleosides that are being investigated for their roles in cellular signaling, neuroplasticity, and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Molecular Formula : C₃₀H₃₁N₃O₆
  • Molecular Weight : 529.58 g/mol
  • Functional Groups : The compound contains an iso-butyroyl group and a dimethoxytrityl (DMT) moiety, which enhance its solubility and stability in biological systems.

Research indicates that N2-iso-butyroyl derivatives, including this compound, may interact with various receptors and enzymes involved in neuroplasticity. Notably, studies have shown that related compounds can bind to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in promoting neuronal growth and synaptic plasticity .

Dendritic Growth and Neuroplasticity

Studies have demonstrated that isoDMT analogs can induce significant changes in dendritic arbor complexity in cortical neurons. For instance, phenotypic assays revealed that treatment with isoDMT analogs led to increased dendritic branching, measured by Sholl analysis . This effect appears to be mediated through the activation of 5-HT2A receptors, as antagonists of these receptors blocked the observed neuroplastic effects.

Biological Activity Summary Table

Biological Activity Observation Reference
Dendritic Arbor ComplexityIncreased complexity in treated neurons
Serotonin Receptor BindingAffinity for 5-HT2A receptors confirmed
Neuroplasticity InductionEnhanced synaptogenesis and spine density
Enzyme InteractionPotential inhibition of cholinesterases (AChE/BChE)

Case Studies

  • Neuroplasticity Induction : In a study focusing on the effects of various DMT analogs on neuronal cultures, this compound was shown to significantly increase dendritic growth compared to control groups. This was quantified using MAP2 staining and subsequent Sholl analysis, which indicated a robust enhancement in neuronal connectivity .
  • Cholinesterase Inhibition : Another investigation assessed the compound's potential as an anti-cholinesterase agent. While specific data on this compound was limited, related compounds exhibited promising IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive enhancement or neurodegenerative disease management .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

  • Therapeutic Applications : Given its effects on neuroplasticity, further studies could explore its potential use in treating conditions like depression or anxiety disorders.
  • Mechanistic Studies : Detailed investigations into its binding affinities and interaction mechanisms with various neurotransmitter systems will be crucial for understanding its full pharmacological profile.

Properties

Molecular Formula

C35H38N6O6

Molecular Weight

638.7 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1

InChI Key

ISIIWZPHHVOJLJ-URLMMPGGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.